![molecular formula C25H26N6O3 B15073584 Benzamide, N-[2-[4-[3-(1,3-dimethyl-1H-indazol-6-yl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-2-oxoethyl]- CAS No. 2225824-53-1](/img/structure/B15073584.png)
Benzamide, N-[2-[4-[3-(1,3-dimethyl-1H-indazol-6-yl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-2-oxoethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
YTX-465 is a chemical compound known for its inhibitory effects on stearoyl-CoA desaturase, an enzyme involved in fatty acid metabolism. It has shown potential in research related to neurodegenerative diseases, particularly Parkinson’s disease, due to its ability to ameliorate α-synuclein cytotoxicity .
Métodos De Preparación
The synthesis of YTX-465 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
YTX-465 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Aplicaciones Científicas De Investigación
YTX-465 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme inhibition and fatty acid metabolism.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Potential therapeutic applications in neurodegenerative diseases like Parkinson’s disease due to its ability to reduce α-synuclein toxicity.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mecanismo De Acción
YTX-465 exerts its effects by inhibiting stearoyl-CoA desaturase, an enzyme that converts saturated fatty acids into unsaturated fatty acids. This inhibition reduces the levels of unsaturated membrane lipids, which in turn reduces α-synuclein toxicity in neuronal cells. The molecular targets include the enzyme stearoyl-CoA desaturase and pathways involved in fatty acid metabolism .
Comparación Con Compuestos Similares
YTX-465 is unique in its high potency and specificity as an inhibitor of stearoyl-CoA desaturase. Similar compounds include:
A939572: Another stearoyl-CoA desaturase inhibitor with different potency and specificity.
GSK1940029: An inhibitor with similar applications but different chemical structure.
SCD1 inhibitor-4: Used in research related to diabetes and fatty acid metabolism
YTX-465 stands out due to its higher potency and effectiveness in reducing α-synuclein toxicity, making it a valuable compound in neurodegenerative disease research .
Propiedades
Número CAS |
2225824-53-1 |
|---|---|
Fórmula molecular |
C25H26N6O3 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
N-[2-[4-[3-(1,3-dimethylindazol-6-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C25H26N6O3/c1-16-20-9-8-19(14-21(20)30(2)28-16)23-27-25(34-29-23)18-10-12-31(13-11-18)22(32)15-26-24(33)17-6-4-3-5-7-17/h3-9,14,18H,10-13,15H2,1-2H3,(H,26,33) |
Clave InChI |
UNYSKYOVUXWBJG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1C=CC(=C2)C3=NOC(=N3)C4CCN(CC4)C(=O)CNC(=O)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


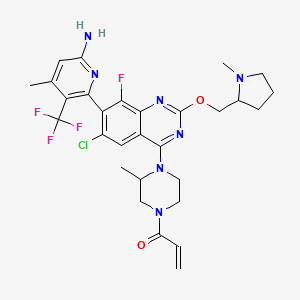
![4-[[1-[[4-Amino-1-(3-naphthalen-1-ylpropylamino)-1,4-dioxobutan-2-yl]carbamoyl]cyclohexyl]amino]-4-oxo-3-[[4-(phosphonomethyl)phenyl]methyl]butanoic acid](/img/structure/B15073522.png)
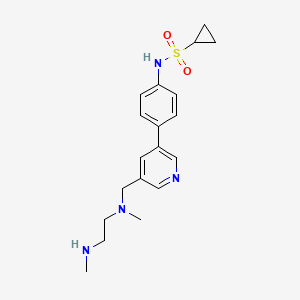

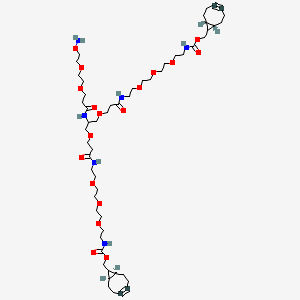
![4-{[(8-Phenylnaphthalen-2-Yl)carbonyl]amino}benzoic Acid](/img/structure/B15073552.png)
![4-hydroxy-3-[(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)-(4-methylphenyl)methyl]-1H-1,8-naphthyridin-2-one](/img/structure/B15073553.png)
![4-{2-[2-(2-methyl-2H-pyrazol-3-yl)-4-nitro-phenoxy]-ethyl}-morpholine](/img/structure/B15073559.png)
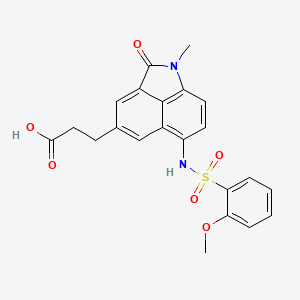
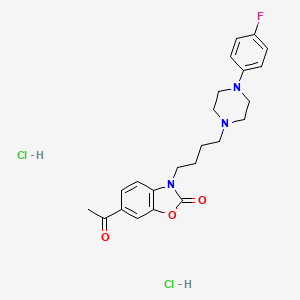
![(2R)-2-[4-chloro-2-(2-chloro-4-methylsulfonylphenoxy)phenoxy]propanoic acid](/img/structure/B15073573.png)
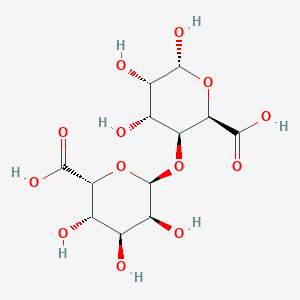
![N-[4-[[4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-methylamino]butyl]-N'-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]pentanediamide](/img/structure/B15073578.png)
![[2-Benzyl-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]propyl]sulfanylformic acid](/img/structure/B15073583.png)
